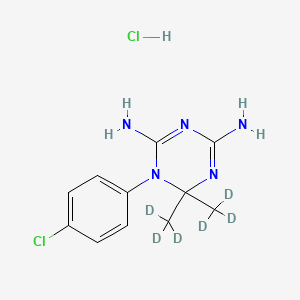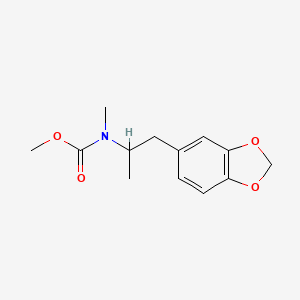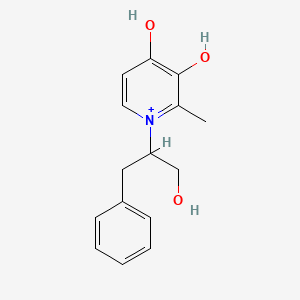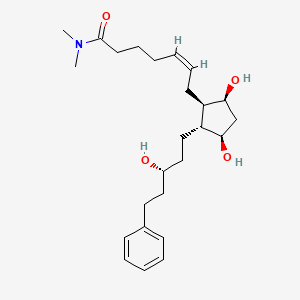
Zanamivir-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zanamivir-13C,15N2 is a chemically modified version of zanamivir, an antiviral agent used primarily to treat influenza A and B. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it particularly useful as an internal standard in mass spectrometry for the quantification of zanamivir . Zanamivir itself is a sialic acid analog that inhibits neuraminidase, an enzyme crucial for the release of newly replicated influenza virus particles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the zanamivir molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Zanamivir-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups.
Substitution: This reaction can occur at the amino or hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Zanamivir-13C,15N2 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of zanamivir.
Biology: Studying the metabolic pathways and interactions of zanamivir in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of zanamivir.
Industry: Quality control and assurance in the production of antiviral drugs .
Mecanismo De Acción
Zanamivir-13C,15N2, like zanamivir, inhibits the neuraminidase enzyme, preventing the release of newly formed influenza virus particles from infected cells. By binding to the active site of neuraminidase, it blocks the enzyme’s activity, thereby reducing the spread of the virus within the host . This mechanism involves molecular targets such as the sialic acid binding site on the neuraminidase enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Zanamivir-13C,15N2 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of zanamivir in various biological and chemical contexts .
Propiedades
Fórmula molecular |
C12H20N4O7 |
|---|---|
Peso molecular |
335.29 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1 |
Clave InChI |
ARAIBEBZBOPLMB-ZFYKIEQESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2] |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)



![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)




